3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone
Description
3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone is a complex organic compound that features a benzimidazole core linked to a piperidine ring
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-14-21(12-16-5-2-1-3-6-16)9-4-10-24(13-21)20(26)17-7-8-18-19(11-17)23-15-22-18/h1-3,5-8,11,15,25H,4,9-10,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQMYXOSMBSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)(CC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzimidazole core and the piperidine ring are then coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids and pharmaceuticals.
Uniqueness
3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone is unique due to its combined structural features of both benzimidazole and piperidine rings, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these moieties.
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